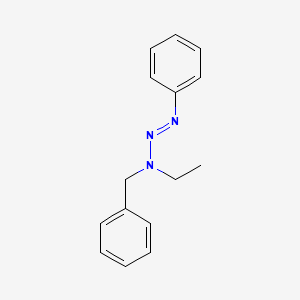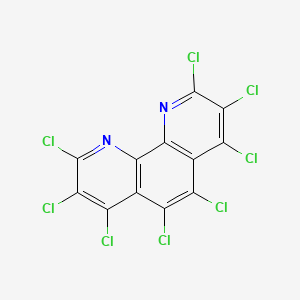![molecular formula C14H22O B14602768 1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one CAS No. 59742-27-7](/img/structure/B14602768.png)
1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Methyl-1-(propan-2-yl)bicyclo[222]oct-5-en-2-yl]ethan-1-one is a bicyclic compound featuring a unique structure that includes a bicyclo[222]octane core
Preparation Methods
The synthesis of 1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one can be achieved through several routes. One common method involves the Diels-Alder reaction, followed by C-allylation and ring-closing metathesis (RCM) as key steps . This approach allows for the efficient construction of the bicyclo[2.2.2]octane framework. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the bicyclic core, using reagents like halogens or nucleophiles under appropriate conditions.
Scientific Research Applications
1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one involves its interaction with molecular targets and pathways. The bicyclic structure allows it to fit into specific binding sites, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one can be compared with other bicyclic compounds such as:
Bicyclo[2.2.1]heptane (Norbornane): Similar in structure but with different ring sizes and properties.
Bicyclo[3.1.0]hexane: Another bicyclic compound with distinct chemical behavior.
Camphor: A naturally occurring bicyclic compound with applications in medicine and industry.
These comparisons highlight the uniqueness of 1-[4-Methyl-1-(propan-2-yl)bicyclo[22
Properties
CAS No. |
59742-27-7 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-(4-methyl-1-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)ethanone |
InChI |
InChI=1S/C14H22O/c1-10(2)14-7-5-13(4,6-8-14)9-12(14)11(3)15/h5,7,10,12H,6,8-9H2,1-4H3 |
InChI Key |
BAAPQMORMKKDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CCC(CC1C(=O)C)(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)




![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)

![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)

![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)

